[(2,4-Dichlorophenyl)(pyridin-3-yl)methyl](ethyl)amine
Overview
Description
(2,4-Dichlorophenyl)(pyridin-3-yl)methylamine is a chemical compound that features a dichlorophenyl group, a pyridinyl group, and an ethylamine group
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various receptors and enzymes . The specific targets and their roles would need further investigation.
Mode of Action
It’s known that the compound can participate in suzuki–miyaura cross-coupling reactions , which involve the formation of carbon-carbon bonds. This could potentially influence its interaction with its targets.
Biochemical Pathways
The compound’s involvement in suzuki–miyaura cross-coupling reactions suggests it may influence various biochemical processes
Result of Action
Similar compounds have shown various biological activities . The specific effects of this compound would need further investigation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dichlorophenyl)(pyridin-3-yl)methylamine typically involves the reaction of 2,4-dichlorobenzyl chloride with pyridine-3-carboxaldehyde in the presence of a base, followed by reductive amination with ethylamine. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon for the reduction step .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems can ensure consistent quality and scalability for large-scale production .
Chemical Reactions Analysis
Types of Reactions
(2,4-Dichlorophenyl)(pyridin-3-yl)methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of corresponding oxides and chlorinated pyridine derivatives.
Reduction: Formation of fully reduced amine derivatives.
Substitution: Formation of methoxy or tert-butoxy substituted derivatives.
Scientific Research Applications
(2,4-Dichlorophenyl)(pyridin-3-yl)methylamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
- (2,4-Dichlorophenyl)(pyridin-2-yl)methylamine
- (2,4-Dichlorophenyl)(pyridin-4-yl)methylamine
- (2,4-Dichlorophenyl)(pyridin-3-yl)methylamine
Uniqueness
(2,4-Dichlorophenyl)(pyridin-3-yl)methylamine is unique due to its specific substitution pattern, which can influence its binding affinity and selectivity for molecular targets. This uniqueness can result in distinct biological activities and potential therapeutic applications compared to similar compounds .
Properties
IUPAC Name |
N-[(2,4-dichlorophenyl)-pyridin-3-ylmethyl]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2N2/c1-2-18-14(10-4-3-7-17-9-10)12-6-5-11(15)8-13(12)16/h3-9,14,18H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIGHARZXRMFHIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C1=CN=CC=C1)C2=C(C=C(C=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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